

Introduction: A Trifunctional Linchpin in Modern Synthesis

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Compound of Interest

Compound Name: 5-Fluoro-2-formylbenzoic acid

CAS No.: 920481-01-2

Cat. No.: B1439391

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5-Fluoro-2-formylbenzoic acid, registered under CAS number 550363-85-4, is a trifunctional aromatic compound that has become a cornerstone in the fields of medicinal chemistry and advanced materials science.^{[1][2]} Its molecular architecture, which uniquely presents a carboxylic acid, an aldehyde, and a fluorine atom on a benzene scaffold, provides a versatile platform for constructing complex molecular entities. The strategic incorporation of fluorine is a well-established principle in drug design, valued for its ability to enhance critical pharmacological properties.^{[3][4]} Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.^{[1][5]}

This guide offers a detailed exploration of **5-fluoro-2-formylbenzoic acid**, moving beyond simple data recitation to explain the causality behind its synthesis and reactivity. We will delve into field-proven synthetic protocols, analyze its key reactions with mechanistic insight, and highlight its pivotal role in the development of targeted therapeutics, most notably as a key precursor to the PARP inhibitor Olaparib.^[6]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective application. The data below are consolidated from authoritative chemical information repositories.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Data Presentation: Core Properties

Property	Value	Source(s)
CAS Number	550363-85-4	[7] [8]
Molecular Formula	C ₈ H ₅ FO ₃	[7] [8]
Molecular Weight	168.12 g/mol	[7]
IUPAC Name	2-fluoro-5-formylbenzoic acid	[7]
Appearance	White to off-white or pale yellow solid	[1] [10]
Melting Point	175-178 °C	[1]
SMILES	<chem>C1=CC(=C(C=C1C=O)C(=O)O)F</chem>	[7]
InChIKey	XZUFXXPSLGVLC-UHFFFAOYSA-N	[7]

Data Presentation: GHS Hazard Summary

Hazard Class	Statement	Pictogram	Signal Word
Acute Toxicity, Oral	H302: Harmful if swallowed	GHS07	Warning
Skin Corrosion/Irritation	H315: Causes skin irritation	GHS07	Warning
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	GHS07	Warning
Specific Target Organ Toxicity	H335: May cause respiratory irritation	GHS07	Warning

Data compiled from multiple sources.^{[7][8][9]}

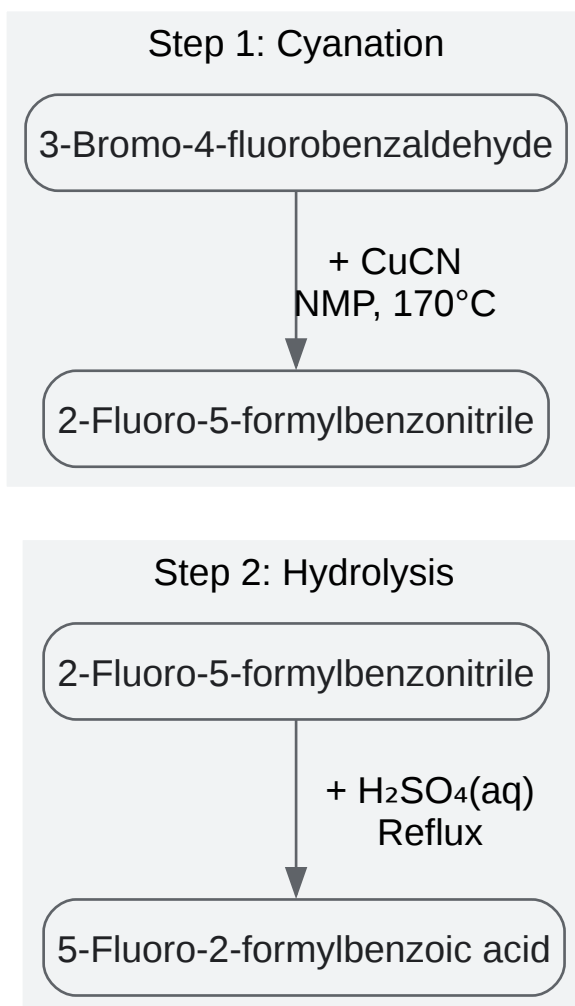
Trustworthiness through Safety: The handling of this compound requires adherence to standard laboratory safety protocols.^[9] It is incompatible with strong oxidizing agents, strong bases, and amines.^[9] Always use in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^[9]

Synthesis Strategy: A Reliable Two-Step Pathway

While several synthetic routes to **5-fluoro-2-formylbenzoic acid** could be envisioned, the most robust and widely adopted method involves a two-step sequence starting from the readily available 3-bromo-4-fluorobenzaldehyde.^[1] This pathway is favored for its high yield and operational simplicity. An alternative approach, the selective oxidation of a methyl group, is often challenging due to the risk of over-oxidation to a carboxylic acid, which complicates purification and reduces yield.^{[1][11]}

The preferred method proceeds via a Rosenmund-von Braun cyanation followed by acid- or base-catalyzed hydrolysis of the resulting nitrile intermediate.^{[1][2]}

Diagram: Overall Synthesis Workflow



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Caption: Overall experimental workflow for the synthesis.

Experimental Protocol: Synthesis of 5-Fluoro-2-formylbenzoic Acid

This protocol is a synthesized composite of established methods.^{[1][2]}

Part 1: Synthesis of 2-Fluoro-5-formylbenzotrile (Intermediate)

- **Reactor Setup:** In a 1 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).

- Causality: NMP is selected as the solvent due to its high boiling point, which is necessary for this high-temperature reaction, and its ability to dissolve both the organic starting material and the inorganic copper(I) cyanide salt.
- Reagent Addition: To this solution, add 50.6 g (0.56 mol) of copper(I) cyanide (CuCN).
 - Safety: Copper(I) cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate PPE.
- Reaction: Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: After cooling the mixture to room temperature, add a small amount of diatomaceous earth and stir. Filter the mixture.
- Extraction: Dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate. Separate the organic layer and wash it twice more with water. Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purification: Recrystallize the crude residue from a mixture of petroleum ether and ethyl acetate to yield 2-fluoro-5-formylbenzotrile as a pale yellow solid (Typical Yield: ~76%).^[2]

Part 2: Hydrolysis to **5-Fluoro-2-formylbenzoic Acid** (Final Product)

- Reactor Setup: In a round-bottom flask equipped with a reflux condenser, add the 2-fluoro-5-formylbenzotrile synthesized in Part 1.
- Hydrolysis: Prepare a 60% (v/v) aqueous sulfuric acid solution by carefully adding concentrated sulfuric acid to deionized water. Add this solution to the flask containing the nitrile.
 - Causality: Strong acid is required to protonate the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water, initiating hydrolysis.
- Reaction: Heat the mixture to reflux for several hours. Monitor the disappearance of the starting material by TLC.

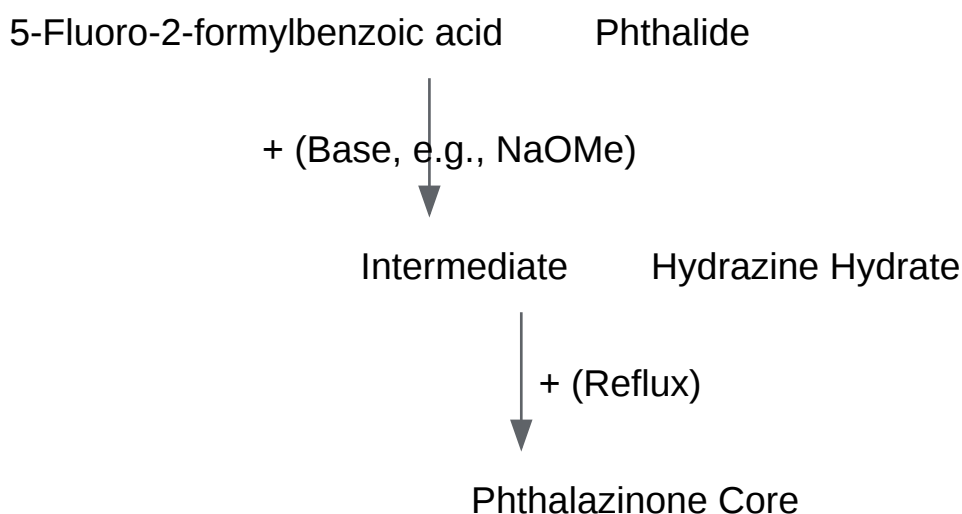
- Isolation: After the reaction is complete, cool the mixture to room temperature and pour it carefully over crushed ice.
- Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water until the washings are neutral to pH paper. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield pure **5-fluoro-2-formylbenzoic acid**.

Reactivity and Applications in Drug Discovery

The synthetic value of **5-fluoro-2-formylbenzoic acid** lies in the differential reactivity of its three functional groups. The aldehyde is the most versatile handle for building molecular complexity, primarily through condensation reactions.[6]

A paramount application is its use in the synthesis of the PARP (Poly ADP-ribose polymerase) inhibitor, Olaparib.[6] A critical step involves the condensation of the aldehyde with a suitable partner, followed by cyclization with hydrazine to form the core phthalazinone heterocyclic scaffold.[6]

Diagram: Synthesis of the Phthalazinone Core for Olaparib



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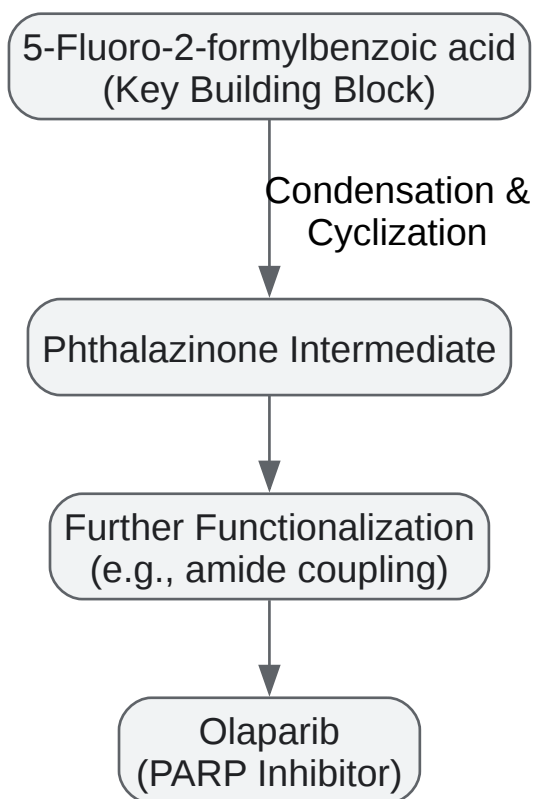
Caption: Reaction pathway for forming the phthalazinone core.

Experimental Protocol: Synthesis of a Key Phthalazinone Intermediate

This protocol is adapted from literature describing the synthesis of Olaparib intermediates.[6]

- Condensation: To a solution of sodium methoxide in methanol, add **5-fluoro-2-formylbenzoic acid** and phthalide.
- Reaction (Step 1): Stir the reaction mixture at a temperature ranging from room temperature to reflux. Monitor the formation of the intermediate product, 5-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-2-fluorobenzoic acid, by HPLC or TLC.
- Cyclization: Once the initial condensation is complete, add hydrazine hydrate directly to the reaction mixture.
- Reaction (Step 2): Heat the mixture to reflux and maintain this temperature until the starting intermediate is consumed.
 - Mechanistic Insight: The hydrazine undergoes a condensation reaction with one of the ketone groups of the intermediate, followed by an intramolecular cyclization and dehydration to form the stable, aromatic phthalazinone ring system.
- Isolation and Purification: After completion, cool the reaction and remove the solvent under reduced pressure. The crude product, 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, can then be isolated and purified by standard methods such as recrystallization or column chromatography.

Diagram: Role as a Key Building Block for Olaparib



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Caption: Logical relationship of the title compound to Olaparib.

Analytical Characterization

Confirming the identity and purity of the synthesized **5-fluoro-2-formylbenzoic acid** is critical. The following table summarizes the expected spectroscopic signatures based on its chemical structure.

Technique	Expected Data
¹ H NMR	~10 ppm (singlet, 1H, aldehyde -CHO), 7.5-8.5 ppm (multiplets, 3H, aromatic C-H), >11 ppm (broad singlet, 1H, carboxylic acid -COOH). Chemical shifts are approximate and depend on the solvent.[1]
¹³ C NMR	~190 ppm (aldehyde carbon), ~165 ppm (carboxyl carbon), 115-165 ppm (aromatic carbons, including a large C-F coupling constant for the carbon bearing the fluorine).[1]
Mass Spec (MS)	Expected [M-H] ⁻ or [M+H] ⁺ corresponding to a molecular weight of 168.12 g/mol .[1]

Conclusion

5-Fluoro-2-formylbenzoic acid is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its trifunctional nature provides a robust platform for synthetic chemists, while the embedded fluorine atom offers a proven advantage for medicinal chemists seeking to enhance the pharmacokinetic profiles of drug candidates. The detailed protocols and mechanistic discussions provided in this guide are intended to empower researchers to confidently and safely utilize this valuable building block in their pursuit of novel therapeutics and functional materials.

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